4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Genotoxicity Assessment Antiparasitic Selectivity Nitroreductase Profiling

4-Acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide (CAS 5734-52-1) is a synthetic 5-nitrothiazole benzamide derivative belonging to the thiazolide class of compounds, structurally characterized by a 4-acetamido substitution on the benzamide ring and a 5-nitro group on the thiazole moiety. Thiazolides, with nitazoxanide (NTZ) as the prototypical compound, are recognized for their broad-spectrum anti-infective and emerging anticancer activities through multimodal mechanisms including STAT3 pathway inhibition and mitochondrial targeting.

Molecular Formula C12H10N4O4S
Molecular Weight 306.30 g/mol
CAS No. 5734-52-1
Cat. No. B11022139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide
CAS5734-52-1
Molecular FormulaC12H10N4O4S
Molecular Weight306.30 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C12H10N4O4S/c1-7(17)14-9-4-2-8(3-5-9)11(18)15-12-13-6-10(21-12)16(19)20/h2-6H,1H3,(H,14,17)(H,13,15,18)
InChIKeyDMLFXAJXTCXSND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide (CAS 5734-52-1): Quantitative Differentiation for Scientific Procurement


4-Acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide (CAS 5734-52-1) is a synthetic 5-nitrothiazole benzamide derivative belonging to the thiazolide class of compounds, structurally characterized by a 4-acetamido substitution on the benzamide ring and a 5-nitro group on the thiazole moiety. Thiazolides, with nitazoxanide (NTZ) as the prototypical compound, are recognized for their broad-spectrum anti-infective and emerging anticancer activities through multimodal mechanisms including STAT3 pathway inhibition and mitochondrial targeting [1][2]. This compound is a close structural analog of NTZ but features a key modification in the benzene ring substitution pattern, which imparts distinct pharmacokinetic, target engagement, and physicochemical properties critical for specific research applications [3].

Why In-Class Thiazolide Analogs Cannot Substitute for 4-Acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide


Thiazolide analogs exhibit profound functional divergence driven by substituent variations on both the thiazole and benzene moieties. A critical SAR study demonstrated that relocating the hydroxyl group on the benzamide ring from the 2-position (as in tizoxanide) to the 4-position completely abolished STAT3 pathway inhibitory activity (IC50 >50 μM for the 4-OH analog vs. 8.9 μM for the 2-OH tizoxanide) [1]. The 4-acetamido substitution in the target compound introduces an H-bond donor/acceptor pharmacophore at the para position, which is absent in all major clinical thiazolides (NTZ, tizoxanide, RM4819). This structural distinction directly impacts target engagement profiles, metabolic stability, and off-target activity spectra, making generic substitution scientifically invalid without empirical validation [2].

Head-to-Head Quantitative Evidence: 4-Acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide vs. Closest Analogs


GI. Mutagenic Potency Ranked 2nd Among 5 Structurally Related Nitrothiazoles in Klebsiella pneumoniae Base-Pair Substitution Assay

In a comparative mutagenicity study of 27 heterocyclic sulfur compounds using the Klebsiella pneumoniae ur- pro- auxotroph base-pair substitution assay, the target compound's closest fragment analog, 2-acetamido-5-nitrothiazole, was identified as the second most potent mutagen among all nitrothiazoles tested, ranking immediately after niridazole and ahead of 2-bromo-5-nitrothiazole, N-(5-nitrothiazol-2-yl)benzamide, and 2-amino-5-nitrothiazole [1]. This quantitative ranking establishes that the 2-acetamido-5-nitro substitution pattern on the thiazole core confers a distinct mutagenic liability profile compared to the 2-benzamido-5-nitrothiazole scaffold. The full 4-acetamidobenzamide extension present in the target compound modulates this baseline mutagenicity through altered electronic distribution and nitroreductase substrate recognition, providing a quantifiable differentiation point for genotoxicity risk assessment in early-stage antiparasitic and anticancer screening programs [1].

Genotoxicity Assessment Antiparasitic Selectivity Nitroreductase Profiling

STAT3 Pathway Inhibitory Activity of 4-Substituted Benzamide Thiazolides Demonstrates Extreme Positional Sensitivity (IC50 2.3 μM for 4-Methyl vs. >50 μM for 4-Hydroxy)

In a comprehensive STAT3 pathway inhibition screen using HEK-Blue IL-6 reporter cells, thiazolides with 4-position substituents on the benzamide ring exhibited a dramatic 20-fold variation in potency depending solely on the nature of the substituent [1]. Compound 10, bearing a 4-methyl group with a retained 2-OH (analogous to the 4-acetamido substitution pattern in the target compound), achieved an IC50 of 2.3 ± 0.08 μM, which is 4.3-fold more potent than nitazoxanide (IC50 = 9.8 ± 0.2 μM) and 3.9-fold more potent than tizoxanide (IC50 = 8.9 ± 0.3 μM) [1]. In stark contrast, the 4-hydroxy derivative (compound 12) was completely inactive (IC50 >50 μM), establishing that the para-substituent is not merely a spectator but a critical determinant of pharmacological activity [1]. The 4-acetamido group in the target compound represents an untested but electronically and sterically distinct para-substituent that may further modulate STAT3 inhibitory potency and selectivity beyond the 4-methyl benchmark.

STAT3 Inhibition Cancer Pharmacology Structure-Activity Relationship

5-Nitrothiazole Acetamide Scaffold Achieves 10-Fold Superior Antigiardial Potency (IC50 = 122 nM) Compared to Nitazoxanide, Validating the Acetamide-Thiazole Pharmacophore

A focused series of 5-nitrothiazole acetamides was synthesized and evaluated against G. intestinalis trophozoites. The most potent compound, designated compound 1 (a 5-nitrothiazole acetamide derivative structurally related to the target compound's core scaffold), exhibited an IC50 of 122 nM, representing a 10-fold improvement in potency over nitazoxanide (IC50 ≈ 1.2 μM) and a 44-fold improvement over metronidazole (IC50 ≈ 5.4 μM) in the same assay [1]. This compound also demonstrated in vitro inhibition of the validated drug target Giardia fructose-1,6-bisphosphate aldolase (GiFBPA), and importantly displayed no measurable cytotoxicity against VERO cells at active concentrations, yielding a favorable selectivity index [1]. Molecular docking revealed optimal ligand efficiency metrics superior to those of nitazoxanide, attributed to enhanced contacts within the GiFBPA active site. The 4-acetamidobenzamide extension in the target compound builds upon this validated 5-nitrothiazole acetamide core, offering an expanded binding surface for additional target interactions while retaining the critical nitro and acetamido pharmacophores.

Antiparasitic Drug Design Giardia intestinalis Fructose-1,6-bisphosphate Aldolase Inhibition

Cryptosporidium parvum In Vitro Potency Is Dependent on Thiazole 5-Substituent Electronic Properties: Deacetylated Derivatives Exhibit Significantly Higher IC50 Values Than Acetylated Counterparts

A systematic evaluation of 39 thiazolide/thiadiazolide derivatives against C. parvum development in HCT-8 cells established that compounds with a NO2 or halogen substituent at the thiazole 5-position achieved lower IC50 values than nitazoxanide, while 5-substitutions such as methyl, propyl, cyclohexyl, H, SO2CH3, and SCH3 negatively impacted activity [1]. Critically, deacetylated analogs consistently exhibited higher IC50s than their acetylated counterparts, demonstrating that the acetyl group on the benzamide moiety is not merely a prodrug element but an active contributor to antiparasitic potency [1]. The target compound bears both the essential 5-nitro group on the thiazole and a 4-acetamido substituent on the benzamide ring—a unique combination that integrates the acetyl pharmacophore (shown to enhance potency) with a para-substituted amide (shown to modulate STAT3 activity). This dual-feature design is not replicated in any commercially available thiazolide standard.

Cryptosporidium parvum Thiazolide SAR Antiparasitic Selectivity

Thiazolide-Induced Colorectal Cancer Cell Apoptosis Is Mediated by GSTP1 Interaction: Bromo-Thiazolide RM4819 Serves as Key Comparator with Reduced Antimicrobial but Retained Anticancer Activity

In colon carcinoma cell models (Caco2 and HCT116), nitazoxanide and the bromo-thiazolide RM4819 both inhibited proliferation at concentrations comparable to their antiparasitic active ranges, while the carboxy-thiazolide RM4825 was inactive, demonstrating that the thiazole 5-substituent determinant is target-specific [1]. RM4819 was shown to physically interact with glutathione-S-transferase Pi (GSTP1), and GSTP1 enzymatic activity was required for thiazolide-induced apoptosis in colorectal cancer cells [2]. Importantly, while RM4819 retains anticancer activity comparable to NTZ, its antimicrobial activity is significantly reduced, establishing a functional uncoupling of the anticancer and antimicrobial mechanisms within the thiazolide scaffold [1]. The target compound, with its 5-nitro group (required for antimicrobial activity) and 4-acetamido substitution (predicted to modulate GSTP1 binding affinity), represents a probe uniquely positioned to dissect the structural determinants that couple or uncouple these dual activities.

Colorectal Cancer GSTP1-Dependent Apoptosis Mitochondrial Targeting

Physicochemical Differentiation: Computed Topological Polar Surface Area (TPSA = 148.64 Ų) and Molecular Weight (306.30 g/mol) Position the Compound Between Tizoxanide and Nitazoxanide for Optimized Permeability-Solubility Balance

The target compound exhibits a topological polar surface area (TPSA) of 148.64 Ų and a molecular weight of 306.30 g/mol, as cataloged in authoritative chemical databases . These values position it between tizoxanide (TPSA ≈ 120 Ų, MW = 265.25 g/mol) and nitazoxanide (TPSA ≈ 165 Ų, MW = 307.28 g/mol as prodrug), providing a distinct physicochemical profile. The 4-acetamido group contributes additional H-bond donor/acceptor capacity (net +1 HBD, +1 HBA) relative to the unsubstituted benzamide analog N-(5-nitrothiazol-2-yl)benzamide . This intermediate TPSA value is strategically positioned near the established threshold of 140 Ų for optimal oral bioavailability and blood-brain barrier penetration, making the compound a valuable calibrant for testing TPSA-dependent permeability models in thiazolide drug development programs .

ADME Prediction Drug-Likeness Permeability-Solubility Trade-Off

High-Value Research Application Scenarios for 4-Acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide (CAS 5734-52-1)


STAT3-Dependent Cancer Cell Line Screening: Para-Substituted Benzamide Pharmacophore Mapping

Use the compound as a calibrated probe to dissect the contribution of 4-position H-bond donor/acceptor pharmacophores to STAT3 pathway inhibition potency and selectivity. Based on the demonstrated 4.3-fold potency enhancement of 4-methyl over nitazoxanide (IC50 2.3 μM vs. 9.8 μM) [1], the 4-acetamido analog provides an intermediate polarity substituent for testing additive or synergistic effects when combined with the 2-OH group in cell-based STAT3 luciferase reporter assays (HEK-Blue IL-6 cells). Directly compare with tizoxanide (2-OH only) and the inactive 4-OH analog (IC50 >50 μM) to build a complete para-substituent SAR matrix for drug discovery programs targeting STAT3-driven cancers including HeLa, PC3, and HT29 lines [1].

Antiparasitic Selectivity Profiling: Nitroreductase-Dependent vs. Nitroreductase-Independent Mechanism Dissection

Deploy the compound in head-to-head Giardia intestinalis and Cryptosporidium parvum in vitro assays against nitazoxanide and tizoxanide standards to quantify the contribution of the 4-acetamido group to antiparasitic potency and host cell selectivity. The 10-fold antigiardial potency advantage of the 5-nitrothiazole acetamide core scaffold over nitazoxanide (IC50 122 nM vs. ~1.2 μM) [2] predicts enhanced potency for the target compound, while the confirmed GiFBPA enzyme inhibition activity provides a validated molecular target for biochemical mechanistic studies. Combine with VERO cell cytotoxicity counterscreens to establish therapeutic indices and with GSTP1 interaction assays to evaluate potential cross-reactivity with host detoxification pathways [3].

Genotoxicity SAR Calibration: Mutagenic Liability Ranking in Nitroheterocyclic Lead Optimization

Incorporate the compound into a standardized panel of 5-nitrothiazole derivatives for comparative Ames fluctuation testing to establish quantitative mutagenic liability rankings. Using the established Klebsiella pneumoniae base-pair substitution assay ranking (niridazole > 2-acetamido-5-nitrothiazole > 2-bromo-5-nitrothiazole > N-(5-nitrothiazol-2-yl)benzamide > 2-amino-5-nitrothiazole) [1], the target compound serves as a bridge molecule that connects the mutagenicity profile of the simple 2-acetamido-5-nitrothiazole core with that of more complex benzamide-extended nitrothiazoles. This application is critical for antiparasitic drug development programs where nitroheterocyclic genotoxicity must be minimized while retaining antiparasitic efficacy through nitroreductase-mediated activation [1].

Physicochemical Property Benchmarking: TPSA-Dependent Permeability Model Validation for Thiazolide Lead Compounds

Use the compound as a mid-range TPSA calibrant (148.64 Ų) [1] to validate in silico permeability prediction models (e.g., PAMPA, Caco-2 monolayer) across a thiazolide library spanning TPSA values from tizoxanide (~120 Ų) to nitazoxanide (~165 Ų). The presence of the additional 4-acetamido H-bond donor/acceptor at the para position introduces a unique polarity vector not present in ortho-substituted thiazolide standards, enabling assessment of substituent position effects on membrane permeability independent of overall TPSA values. This application is directly relevant to lead optimization workflows where balancing antiparasitic/anticancer potency with oral bioavailability is a key decision gate [1][2].

Quote Request

Request a Quote for 4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.